molecular formula C19H24O5 B5120542 2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

Cat. No.: B5120542
M. Wt: 332.4 g/mol
InChI Key: LOQKIWYXZZGOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is a complex organic compound with a unique structure that includes multiple ether linkages and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain, followed by methylation to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenol derivatives .

Scientific Research Applications

2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with molecular targets through its ether linkages and methoxy groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity and function. The compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its combination of multiple ether linkages and methoxy groups, along with an aromatic ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

2-methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-15-8-9-18(19(14-15)21-3)24-13-11-22-10-12-23-17-7-5-4-6-16(17)20-2/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQKIWYXZZGOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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